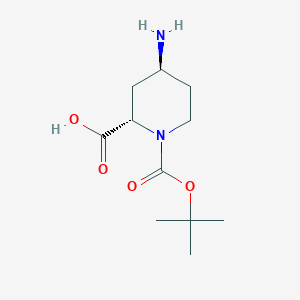
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid typically involves the protection of the amino group with a Boc group. One common method includes the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted piperidine derivatives.
科学的研究の応用
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with target molecules, enhancing its activity.
類似化合物との比較
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: can be compared with other similar compounds, such as:
(2S,4S)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-2-carboxylic acid: This compound has a fluorophenyl group, which imparts different chemical properties and reactivity.
(2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid: The presence of a fluorine atom can significantly alter the compound’s biological activity and stability.
The uniqueness of This compound lies in its specific stereochemistry and the presence of both an amino group and a Boc protecting group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
InChIキー |
XEGBCPOWLQGVHZ-YUMQZZPRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















